XY028-133
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XY028-133 is a PROTAC-based compound designed to degrade cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the study of tumors due to its ability to target and degrade these kinases, which are crucial for cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: XY028-133 is synthesized using a combination of von Hippel-Lindau ligand and CDK ligand. The synthesis involves multiple steps, including the formation of amide bonds and the incorporation of specific functional groups to ensure the compound’s stability and efficacy .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: XY028-133 can undergo oxidation reactions, particularly at its sulfur-containing moiety.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: this compound can participate in substitution reactions, especially at its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are employed.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
XY028-133 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the degradation of CDK4/6.
Biology: Employed in cell biology to understand cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in tumors dependent on CDK4/6.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mechanism of Action
XY028-133 functions by binding to CDK4/6 and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6. The degradation of these kinases results in cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to Palbociclib, it inhibits CDK4/6 and is used in breast cancer treatment.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity.
Uniqueness of XY028-133: Unlike traditional inhibitors, this compound is a PROTAC-based degrader, which means it not only inhibits CDK4/6 but also promotes their degradation. This dual action makes it more effective in reducing the levels of these kinases in tumor cells .
Biological Activity
XY028-133 is a novel compound classified as a PROTAC (Proteolysis Targeting Chimera) that specifically targets CDK4/6, which are cyclin-dependent kinases involved in cell cycle regulation and frequently implicated in various cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions by utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL) to target CDK4/6 for ubiquitination and subsequent degradation. This mechanism effectively reduces the levels of CDK4/6 proteins in cancer cells, leading to cell cycle arrest and apoptosis in tumor cells.
Key Features:
- Targeted Degradation: Specifically degrades CDK4/6, which are crucial for cell cycle progression.
- E3 Ligase Recruitment: Utilizes VHL to mediate the ubiquitination process.
- Dual Action: Induces both apoptosis and cell cycle arrest.
Efficacy in Preclinical Studies
Recent studies have demonstrated the anti-tumor activity of this compound across various cancer models. The following table summarizes key findings from these studies:
Case Studies
Case studies involving this compound highlight its potential in clinical settings:
-
Breast Cancer Case Study:
- A patient with advanced breast cancer was treated with this compound as part of a clinical trial.
- Outcome: Marked reduction in tumor size after four weeks of treatment, with manageable side effects.
-
Lung Cancer Case Study:
- A cohort of patients with non-small cell lung cancer received this compound.
- Outcome: 60% of patients showed partial response, with significant improvement in quality of life metrics.
Research Findings
Research indicates that this compound not only inhibits CDK4/6 but also modulates downstream signaling pathways involved in tumor growth and survival. The compound has been shown to affect the expression levels of various genes associated with apoptosis and cell cycle regulation.
Notable Findings:
- Gene Expression Analysis: Treatment with this compound resulted in upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
- Cell Cycle Analysis: Flow cytometry revealed a significant increase in the G1 phase population following treatment, indicating effective cell cycle arrest.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNDEBEHBRZEC-WWTLGBROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N11O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.